3-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
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Overview
Description
3-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that contains both pyrazole and pyrimidine rings.
Preparation Methods
The synthesis of 3-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method includes the cyclocondensation of aminopyrazole with a suitable carbonyl compound under acidic or basic conditions . Industrial production methods often utilize microwave-assisted reactions to enhance yield and reduce reaction time .
Chemical Reactions Analysis
3-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in Suzuki–Miyaura cross-coupling reactions, where aryl or heteroaryl groups are introduced at specific positions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Cyclization Reactions: It can undergo cyclization reactions to form more complex fused-ring systems.
Common reagents used in these reactions include boronic acids, palladium catalysts, and bases such as potassium carbonate . Major products formed from these reactions include arylated derivatives and fused-ring compounds .
Scientific Research Applications
3-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, its photophysical properties are attributed to the electron-donating and electron-withdrawing groups on the fused ring system, which influence its absorption and emission behaviors .
Comparison with Similar Compounds
3-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one can be compared with other similar compounds, such as:
Pyrazolo[5,1-c]triazines: These compounds have a similar fused-ring structure but differ in their electronic properties and biological activities.
Thieno[2,3-b]pyridines: These compounds also contain a fused-ring system and are known for their antitumor and antimicrobial activities.
Polysubstituted Pyridines: These compounds have diverse applications in medicinal chemistry and materials science.
The uniqueness of this compound lies in its versatile synthetic routes, significant photophysical properties, and wide range of applications in various scientific fields .
Properties
Molecular Formula |
C8H9N3O |
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Molecular Weight |
163.18 g/mol |
IUPAC Name |
3-ethyl-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C8H9N3O/c1-2-6-5-9-11-4-3-7(12)10-8(6)11/h3-5H,2H2,1H3,(H,10,12) |
InChI Key |
YCNKJVOISAPYIW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2NC(=O)C=CN2N=C1 |
Origin of Product |
United States |
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